9-(3-ethoxypropyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
Chemical Structure: The compound features a chromeno-oxazinone core (chromeno[8,7-e][1,3]oxazin-4-one) substituted at position 3 with a 2-methoxyphenyl group and at position 9 with a 3-ethoxypropyl chain. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol .
Properties
IUPAC Name |
9-(3-ethoxypropyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-27-12-6-11-24-13-18-21(29-15-24)10-9-17-22(25)19(14-28-23(17)18)16-7-4-5-8-20(16)26-2/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPJMNOSCHQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(3-ethoxypropyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of heterocyclic compounds. Its structure features a chromeno ring fused with an oxazine ring, which contributes to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
IUPAC Name
- IUPAC Name: this compound
Molecular Formula
- Molecular Formula: C₁₈H₁₉NO₄
Key Structural Features
- Chromeno Ring: A fused ring system contributing to the compound's stability and reactivity.
- Oxazine Ring: Provides additional heteroatoms that may interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may:
- Inhibit Enzymatic Activity: It has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cellular sensitivity to DNA-damaging agents.
- Modulate Signal Transduction Pathways: The compound may influence various signaling pathways by binding to receptors or enzymes involved in cellular communication.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary tests reveal:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
These findings indicate that the compound possesses significant antimicrobial activity against both bacterial and fungal pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
-
Study on Anticancer Effects:
- A study published in Journal of Medicinal Chemistry examined the anticancer effects of the compound on MCF-7 and A549 cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
-
Antimicrobial Efficacy Study:
- Research conducted by International Journal of Antimicrobial Agents reported on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
-
Mechanistic Insights:
- A mechanistic study published in Bioorganic & Medicinal Chemistry Letters investigated the binding affinity of the compound to PARP enzymes. The findings suggested a strong interaction leading to inhibition and potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromeno-Oxazinone Core
Table 1: Substituent Comparison
Key Observations :
- Substituent Position Effects: The target compound’s 2-methoxyphenyl group at R₁ distinguishes it from analogs with 4-methoxy or 3,4-dimethoxy substitutions (e.g., BG01031, 4a, 4b).
- Alkyl Chain Modifications : The 3-ethoxypropyl chain at R₂ lacks a hydroxyl group present in compounds like 4a and 4b. This reduces hydrogen-bonding capacity, likely increasing lipophilicity but decreasing aqueous solubility compared to hydroxyalkyl analogs .
Key Observations :
- Yield Trends : Analogs with simpler substituents (e.g., 4a, 4b) achieve higher yields (73–83%) compared to trifluoromethyl-substituted derivatives (66%) . The target compound’s synthesis cost (up to $836/50 mg) suggests moderate yields or complex purification steps .
- Functional Group Impact : The trifluoromethyl group in 4h increases melting point (154–156°C) due to enhanced intermolecular interactions, whereas the target compound’s ethoxypropyl chain may lower its melting point relative to hydroxyalkyl analogs .
Spectroscopic and Analytical Data
- NMR/IR/MS : Analogs like 4a and 4b show characteristic ¹H NMR peaks for methoxy (δ 3.7–3.9 ppm) and hydroxyalkyl protons (δ 1.5–2.0 ppm). The target compound’s ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) would distinguish it in NMR .
- Hydrogen Bonding : Hydroxyalkyl analogs (4a, 4b) exhibit IR peaks for -OH stretching (~3200–3500 cm⁻¹), absent in the target compound due to its ethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
